molecular formula C14H16ClNOS B11174632 3-chloro-N-pentyl-1-benzothiophene-2-carboxamide

3-chloro-N-pentyl-1-benzothiophene-2-carboxamide

Cat. No.: B11174632
M. Wt: 281.8 g/mol
InChI Key: JZNITVKVUHLCCK-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

3-chloro-N-pentyl-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The benzothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carboxamide group can be reduced to an amine.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-chloro-N-pentyl-1-benzothiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-N-pentyl-1-benzothiophene-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H16ClNOS

Molecular Weight

281.8 g/mol

IUPAC Name

3-chloro-N-pentyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C14H16ClNOS/c1-2-3-6-9-16-14(17)13-12(15)10-7-4-5-8-11(10)18-13/h4-5,7-8H,2-3,6,9H2,1H3,(H,16,17)

InChI Key

JZNITVKVUHLCCK-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C1=C(C2=CC=CC=C2S1)Cl

Origin of Product

United States

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